

An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Derivatives

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Compound of Interest

Compound Name: *2-tert-butyl-6-methyl-1H-benzimidazole*

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Disclaimer: A comprehensive search of publicly available crystallographic databases reveals that the specific crystal structure for **2-tert-butyl-6-methyl-1H-benzimidazole** has not been reported. To provide a relevant and detailed analysis within the benzimidazole class, this guide will focus on the crystal structure of a closely related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. This molecule shares the core 6-methyl-1H-benzimidazole moiety, offering valuable insights into the structural characteristics of this family of compounds.

Introduction to Benzimidazoles

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring. This scaffold is a prominent feature in a variety of biologically active molecules and pharmaceutical drugs. The substituents on the benzimidazole ring system play a crucial role in determining the molecule's chemical properties and biological activity. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, drug design, and development.

Crystal Structure Analysis of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole

The crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole (C₁₃H₁₃N₃O) provides a representative example of the crystallographic features of substituted benzimidazoles.

Crystallographic Data

The quantitative crystallographic data for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₃ H ₁₃ N ₃ O
Formula Weight	227.27
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	12.345(1)
b (Å)	8.912(1)
c (Å)	20.145(2)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	2215.4(4)
Z	8
Temperature (K)	150
Wavelength (Å)	0.71073
Density (calculated) (Mg/m ³)	1.362
F(000)	960

Table 2: Selected Bond Lengths and Torsion Angles

Bond	Length (Å)	Torsion Angle	Angle (°)
N1-C7	1.332(3)	C4—C3—C6—C7	-40.4(4)
N2-C7	1.365(3)	C3—C6—C7—N15	-46.0(4)
C8-C9	1.396(4)		
C1-C6	1.509(4)		

Note: The data presented is for the proxy compound 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole.

Molecular and Crystal Structure Description

In the solid state, the molecule is not planar. The isoxazole ring is inclined to the benzimidazole ring system at a dihedral angle of 69.28 (14)°. [1][2][3][4] The crystal packing is primarily stabilized by intermolecular N—H...N hydrogen bonds, which link neighboring benzimidazole rings to form chains along the a-axis direction. [1][2][3][4] Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H...H (48.8%), H...C/C...H (20.9%), and H...N/N...H (19.3%) interactions. [1][2][3][4]

Experimental Protocols

Proposed Synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole

While the specific synthesis protocol for **2-tert-butyl-6-methyl-1H-benzimidazole** is not explicitly detailed in the search results, a general and widely applicable method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. [5][6]

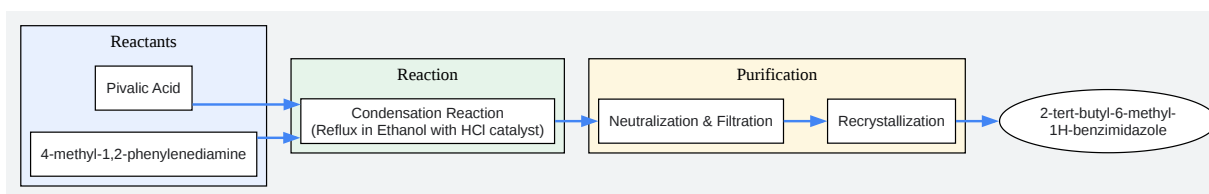
Materials:

- 4-methyl-1,2-phenylenediamine
- Pivalic acid (2,2-dimethylpropanoic acid)
- Hydrochloric acid (catalyst)

- Ethanol (solvent)

Procedure:

- A mixture of 4-methyl-1,2-phenylenediamine and a slight excess of pivalic acid is prepared in ethanol.
- A catalytic amount of concentrated hydrochloric acid is added to the mixture.
- The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate solution).
- The precipitated crude product is collected by filtration, washed with water, and dried.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure **2-tert-butyl-6-methyl-1H-benzimidazole**.



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Proposed synthesis workflow for **2-tert-butyl-6-methyl-1H-benzimidazole**.

Crystal Growth and Structure Determination

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Crystal Growth:

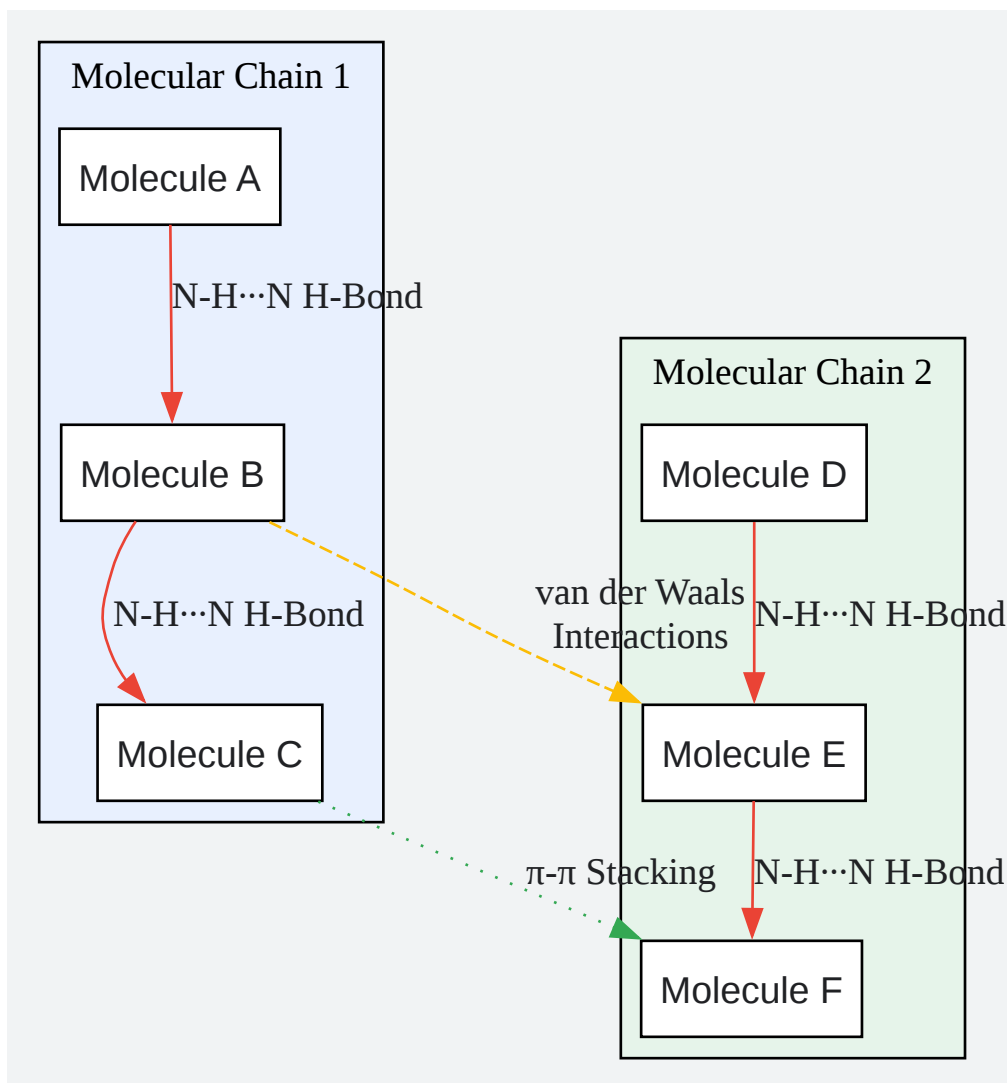
- The purified **2-tert-butyl-6-methyl-1H-benzimidazole** is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature to create a saturated solution.
- The solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to stand undisturbed at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

X-ray Diffraction Analysis:

- A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (e.g., 100-150 K) to reduce thermal vibrations of the atoms.
- X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.
- The collected data are processed to determine the unit cell parameters, space group, and reflection intensities.
- The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by various intermolecular interactions. In the case of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the primary interaction is the N—H \cdots N hydrogen bond between the imidazole rings of adjacent molecules.^{[1][2][3][4]} This interaction leads to the formation of infinite chains of molecules extending along the crystallographic a-axis.



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Simplified representation of intermolecular interactions in a benzimidazole crystal.

Conclusion

While the specific crystal structure of **2-tert-butyl-6-methyl-1H-benzimidazole** remains to be determined experimentally, the analysis of the closely related 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole provides a robust framework for understanding the structural chemistry of this class of compounds. The synthesis is expected to be achievable through standard condensation reactions, and the crystal structure would likely be characterized by strong hydrogen bonding and other intermolecular interactions that dictate the overall crystal packing. The determination of its precise crystal structure would be a valuable addition to the

field, enabling more accurate computational studies and a deeper understanding of its potential applications.

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